molecular formula C12H9F3N2O2 B1291039 2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzoic acid CAS No. 910037-16-0

2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzoic acid

Cat. No.: B1291039
CAS No.: 910037-16-0
M. Wt: 270.21 g/mol
InChI Key: ADEAPHCAMGDLFU-UHFFFAOYSA-N
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Description

2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzoic acid (CAS: 910037-16-0) is a fluorinated pyrazole-benzoic acid hybrid compound with a molecular formula of C₁₂H₉F₃N₂O₂ and a molecular weight of 270.21 g/mol . It features a trifluoromethyl-substituted pyrazole ring attached to a benzoic acid moiety, a structural motif common in agrochemicals and pharmaceuticals due to the electron-withdrawing properties of the CF₃ group, which enhances metabolic stability and target binding . The compound is commercially available with a purity of ≥97% (Thermo Scientific, Kanto Reagents) and has a melting point of 195–198°C .

Properties

IUPAC Name

2-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O2/c1-17-9(6-10(16-17)12(13,14)15)7-4-2-3-5-8(7)11(18)19/h2-6H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADEAPHCAMGDLFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(F)(F)F)C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60640360
Record name 2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

910037-16-0
Record name 2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=910037-16-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzoic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve scaling up the aforementioned synthetic routes, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzoic acid can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Anticancer Research

One of the most promising applications of 2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzoic acid is in anticancer research. Studies have indicated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related compound was shown to induce apoptosis in HT-29 colorectal cancer cells through the mitochondrial apoptotic pathway by regulating proteins such as Bax and Bcl2, leading to caspase activation and subsequent cell death .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory potential. The presence of the trifluoromethyl group is believed to enhance the compound's ability to modulate inflammatory pathways, making it a candidate for further development in treating inflammatory diseases .

Herbicidal Activity

Research has demonstrated that derivatives of pyrazole compounds, including this compound, possess herbicidal properties. These compounds can inhibit specific enzymes involved in plant growth, thereby serving as effective herbicides against various weed species. This application is particularly relevant in sustainable agriculture practices where selective herbicides are needed to minimize crop damage while controlling weed populations .

Polymer Chemistry

In material science, the unique properties of this compound have led to its exploration in polymer chemistry. The compound can be used as a building block for synthesizing novel polymers with enhanced thermal stability and mechanical properties. The incorporation of trifluoromethyl groups into polymer chains can improve hydrophobicity and chemical resistance, making these materials suitable for advanced applications in coatings and adhesives .

Case Studies

Application AreaStudy ReferenceFindings
Anticancer ResearchMDPI (2020)Induced apoptosis in HT-29 cells via mitochondrial pathways .
Anti-inflammatoryPubChemPotential modulation of inflammatory pathways .
Herbicidal ActivityWiley Online LibraryEffective against specific weed species; selective herbicide development .
Polymer ChemistryInnex ScientificEnhanced polymer properties through trifluoromethyl incorporation .

Mechanism of Action

The mechanism of action of 2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to certain enzymes and receptors, thereby modulating their activity . This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole-Benzoic Acid Derivatives

4-[3-(Trifluoromethyl)-1H-pyrazol-5-yl]benzoic acid (CAS: N/A)
  • Molecular Formula : C₁₁H₇F₃N₂O₂
  • Molecular Weight : 256.19 g/mol
  • Properties: The positional isomer of the target compound, with the pyrazole ring attached at the 4-position of the benzene ring.
3-[3-(Trifluoromethyl)-1H-pyrazol-5-yl]benzoic acid (CAS: 1031417-48-7)
  • Molecular Formula : C₁₁H₇F₃N₂O₂
  • Molecular Weight : 256.19 g/mol
  • Properties : The 3-substituted analog shows similar electronic effects but distinct spatial orientation, which may influence interactions with biological targets like enzymes or receptors .

Key Structural Differences :

Compound Pyrazole Position on Benzene Molecular Weight (g/mol) Melting Point (°C)
Target Compound 2-position 270.21 195–198
4-Substituted Analog 4-position 256.19 Not reported
3-Substituted Analog 3-position 256.19 Not reported

Heterocyclic Trifluoromethylpyrazole Derivatives

5-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]thiophene-2-carboxylic acid (CAS: 223499-20-5)
  • Molecular Formula : C₁₀H₇F₃N₂O₂S
  • Molecular Weight : 276.23 g/mol
  • Properties : Replaces the benzene ring with a thiophene moiety, enhancing lipophilicity. Exhibits a higher melting point (212.5–214.5°C ) due to stronger sulfur-based intermolecular interactions .
2-[1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]acetic acid (CAS: 1260659-37-7)
  • Molecular Formula : C₈H₉F₃N₂O₂
  • Molecular Weight : 222.17 g/mol

Activity Comparison :

  • Fungicidal Activity : The target compound’s analogs, such as 1,3,4-oxadiazole thioethers (e.g., 5g ), exhibit >50% inhibition against Sclerotinia sclerotiorum and Rhizoctonia solani at 50 µg/mL, attributed to SDH enzyme inhibition via trifluoromethylpyrazole interactions .
  • Synthetic Flexibility : Boronic acid derivatives (e.g., [1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]boronic acid, CAS: 344591-91-9) serve as intermediates in Suzuki-Miyaura couplings, enabling modular synthesis of diverse pyrazole-containing compounds .

Physicochemical and Commercial Profiles

Compound (CAS) Molecular Weight (g/mol) Purity (%) Price (250 mg) Supplier
Target Compound (910037-16-0) 270.21 97 JPY 30,200 Kanto Reagents
Thiophene Analog (223499-20-5) 276.23 97 Not reported Kanto Reagents
Boronic Acid Intermediate (344591-91-9) 193.92 97 Not reported Multiple suppliers

Biological Activity

The compound 2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzoic acid is a pyrazole derivative that has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Basic Information

  • Molecular Formula : C12H9F3N2O
  • Molecular Weight : 254.21 g/mol
  • CAS Number : 898289-61-7
  • InChI Key : STBRCNYURIXHAU-UHFFFAOYSA-N

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the compound . A significant research finding indicated that several pyrazole-based compounds exhibited cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The IC50 values for these compounds ranged from 2.43 to 14.65 µM, demonstrating considerable potency in inhibiting cancer cell growth .

The proposed mechanism involves the inhibition of microtubule assembly, which is crucial for mitosis in cancer cells. Compounds containing the pyrazole moiety were shown to destabilize microtubules at concentrations as low as 20 µM, leading to apoptosis in cancer cells . Specifically, compounds derived from this scaffold enhanced caspase-3 activity, indicating an apoptotic pathway activation .

Anti-inflammatory Activity

Beyond its anticancer properties, pyrazole derivatives have been reported to possess anti-inflammatory effects. Research has shown that certain pyrazole compounds can inhibit pro-inflammatory cytokines and reduce inflammation in animal models, suggesting potential therapeutic applications in inflammatory diseases .

Antibacterial and Antiviral Effects

Some studies have also explored the antibacterial and antiviral properties of pyrazole derivatives. For instance, compounds with a similar structure have demonstrated efficacy against various bacterial strains and viral infections, although specific data on this compound remains limited .

Case Study 1: Breast Cancer Treatment

In a study focusing on breast cancer treatment, a series of pyrazole derivatives were synthesized and evaluated for their cytotoxic effects. Among these, this compound showed promising results with significant growth inhibition in MDA-MB-231 cells. The study concluded that modifications to the pyrazole ring could enhance anticancer activity .

Case Study 2: Inflammatory Disease Model

Another investigation involved testing the anti-inflammatory effects of related pyrazole compounds in a murine model of arthritis. The results indicated a marked reduction in swelling and pain scores when treated with these compounds, highlighting their potential as therapeutic agents for inflammatory conditions .

Q & A

Q. What are the most reliable synthetic routes for preparing 2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzoic acid?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling. For example, (1-methyl-3-trifluoromethyl-1H-pyrazol-5-yl)boronic acid (CAS: 344591-91-9) can react with a benzoic acid derivative under palladium catalysis. Reaction conditions include a mixture of Petroleum ether/EtOAc (5:5) for purification, yielding the product in ~84% purity after column chromatography . Alternative routes may involve functionalizing pre-assembled pyrazole rings with trifluoromethyl groups under basic conditions.

Q. How is structural characterization performed for this compound?

Key techniques include:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm the pyrazole ring substitution pattern and benzoic acid backbone.
  • IR spectroscopy : Bands at ~1700 cm1^{-1} verify the carboxylic acid group.
  • Elemental analysis : Matches calculated vs. experimental C, H, N, and F percentages to confirm purity .
  • Melting point determination : Used to assess crystallinity and batch consistency.

Q. What are the solubility and stability profiles of this compound under experimental conditions?

The compound is sparingly soluble in polar solvents like DMSO or methanol but can be stabilized in buffered aqueous solutions (pH 6–8). Acid dissociation constants (pKa ≈ 3.96) suggest protonation of the carboxylic acid group under acidic conditions, affecting solubility. Long-term storage at -20°C in anhydrous environments is recommended to prevent hydrolysis of the trifluoromethyl group .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

The SHELX software suite (e.g., SHELXL, SHELXS) is widely used for refining crystal structures. High-resolution data collection (e.g., synchrotron sources) improves accuracy for resolving trifluoromethyl group orientations and pyrazole-benzoic acid dihedral angles. Twinned data or high thermal motion regions may require iterative refinement cycles .

Q. What strategies optimize structure-activity relationships (SAR) for pyrazole-based inhibitors?

  • P1_1 ligand modification : Replacing the benzoic acid with aminobenzisoxazole improves selectivity for targets like factor Xa (e.g., razaxaban, a clinical anticoagulant) .
  • Substituent tuning : Introducing electron-withdrawing groups (e.g., -CF3_3) enhances metabolic stability, while alkyl chains at the pyrazole N1 position modulate membrane permeability .
  • Pharmacokinetic profiling : Adjusting logP via fluorinated aryl groups balances bioavailability and plasma protein binding .

Q. How do computational docking studies inform the design of pyrazole derivatives?

Molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., Plasmodium falciparum Prolyl-tRNA-synthetase) identifies key binding interactions. For example, the trifluoromethyl group may occupy hydrophobic pockets, while the benzoic acid moiety forms hydrogen bonds with catalytic residues. Pose validation via MD simulations ensures stability .

Q. What methodologies assess selective inhibition mechanisms in biological assays?

  • Enzyme kinetics : Measure IC50_{50} values against target vs. off-target enzymes (e.g., trypsin, kallikrein) to quantify selectivity .
  • Cellular assays : Use GFP-tagged pathogens (e.g., Plasmodium) to monitor growth inhibition in the presence of the compound .
  • Isothermal titration calorimetry (ITC) : Quantifies binding affinity and thermodynamics to guide SAR .

Q. How are metabolic stability and toxicity profiles evaluated?

  • Microsomal stability assays : Incubate with liver microsomes (human/rat) to measure half-life and identify cytochrome P450-mediated degradation.
  • AMES test : Screen for mutagenicity using Salmonella strains.
  • hERG assay : Assess cardiac toxicity risks via potassium channel inhibition .

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